aphs

Übersicht

Beschreibung

It is primarily known for its ability to confer resistance to aminoglycoside antibiotics by phosphorylating the hydroxyl groups on these antibiotics, thereby inactivating them . This compound is crucial in understanding bacterial resistance mechanisms and developing strategies to overcome antibiotic resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce this compound in significant quantities. The enzyme is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Chemical Identity and Structural Features

IUPAC Name : 2-Amino-10H-phenothiazine

Molecular Formula : C₁₂H₁₀N₂S

Structure : A tricyclic system with an amino group at position 2 and sulfur at position 10 ( ).

Oxidation Reactions

APH undergoes oxidation at 0.38 V vs Ag/AgCl (lower than phenothiazine’s 0.69 V), forming stable radical cations. Key oxidative pathways include:

-

Electrochemical oxidation : Generates cation radicals detectable via cyclic voltammetry ( ).

-

Photochemical oxidation : UV irradiation (355 nm) produces triplet states with high intersystem crossing quantum yield () ( ).

| Property | APH | Phenothiazine |

|---|---|---|

| Oxidation Potential | 0.38 V | 0.69 V |

| 0.72 | 0.65 |

Photochemical Reactions

APH displays strong UV-Vis absorption ( nm) and fluorescence ( nm) with low quantum yield (). Key photoprocesses:

-

Triplet-state formation : Dominant pathway under laser flash photolysis ( ns) ( ).

-

Singlet oxygen generation : Potential for photosensitization in oxidative environments ( ).

| Photochemical Parameter | Value |

|---|---|

| Singlet Energy | 75 kcal/mol |

| Fluorescence Lifetime | 0.65 ns |

| 0.72 ± 0.07 |

Electrochemical Behavior

APH’s redox properties make it suitable for sensor applications:

-

Reversible oxidation : Observed in acetonitrile with mV ( ).

-

pH-dependent reactivity : Protonation at the amino group alters redox potentials in aqueous media ( ).

Comparative Analysis with Related Phenothiazines

| Property | APH | Methylene Blue ( ) |

|---|---|---|

| Functional Group | 2-NH₂ | N-Me₂⁺ |

| 450 nm | 664 nm | |

| Oxidation Potential | 0.38 V | 0.53 V |

| Application | Photocatalysis | Biomedical staining |

Acid-Base Reactivity

-

Amino group : Acts as a weak base (), forming protonated species in acidic media ( ).

-

Conjugation effects : Electron-donating amino group enhances resonance stabilization of oxidized intermediates ( ).

Thermal Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Research has shown that certain synthesized compounds exhibit potent insecticidal activity against Aphis gossypii. A study conducted in Egypt evaluated various quinoline derivatives for their effectiveness against this pest. The results indicated that some compounds had an LC50 value significantly lower than that of the widely used insecticide Carbosulfan, suggesting their potential as new insecticide candidates.

| Compound | LC50 (ppm) | Comparison to Carbosulfan |

|---|---|---|

| Compound 12 | 19429E-10 | More active |

| Compound 10 | 25000E-10 | Comparable |

| Carbosulfan | 25000E-10 | Reference |

This table highlights the efficacy of new compounds compared to established insecticides, reinforcing the importance of continued research into alternative pest management solutions .

Lipid Metabolism Studies

Recent studies have focused on the lipid metabolism of Aphis gossypii, particularly under parasitic conditions. Lipidomics combined with RNA sequencing has revealed significant changes in lipid profiles due to parasitism, which may affect the aphid's energy homeostasis and reproductive capabilities.

| Lipid Class | Control Levels | Parasitized Levels |

|---|---|---|

| Triacylglycerols (TAGs) | High | Increased |

| Glycerophospholipids | Moderate | Decreased |

The findings indicate that parasitism induces alterations in lipid metabolism, potentially influencing the physiological processes of aphids .

Chemical Communication

Research on volatile compounds emitted by Aphis gossypii-infested plants has identified several chemicals that attract natural predators like Harmonia variegata. Understanding these chemical signals can enhance biological control strategies for managing aphid populations.

| Compound Name | Biological Activity |

|---|---|

| E-β-farnesene | Attractant for predators |

| Methyl salicylate | Induces plant defense mechanisms |

The identification of these compounds opens avenues for developing attractants that can improve pest management strategies by leveraging natural predator-prey relationships .

Case Study 1: Development of New Insecticides

In a targeted study, researchers synthesized a series of quinoline derivatives aimed at controlling Aphis gossypii. The bioassay results demonstrated that specific modifications in chemical structure led to enhanced insecticidal properties. This case illustrates the potential for developing novel insecticides through targeted chemical synthesis.

Case Study 2: Impact of Parasitism on Aphids

Another significant study investigated how parasitism affects lipid metabolism in Aphis gossypii. By employing advanced metabolomics techniques, researchers found that parasitized aphids exhibited distinct metabolic profiles compared to their non-parasitized counterparts. This research provides insights into how biological control agents can be employed effectively against aphid populations.

Wirkmechanismus

APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of this compound are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .

Vergleich Mit ähnlichen Verbindungen

Aminoglycoside N-acetyltransferases (AACs): These enzymes confer resistance by acetylating the amino groups on aminoglycoside antibiotics.

Aminoglycoside O-adenyltransferases (ANTs): These enzymes confer resistance by adenylating the hydroxyl groups on aminoglycoside antibiotics.

Uniqueness of APHS: this compound is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes this compound a critical target for developing inhibitors to combat antibiotic resistance .

Biologische Aktivität

The compound "aphs" refers to a group of substances that exhibit significant biological activities, particularly in the context of pest control and potential therapeutic applications. This article delves into the synthesis, insecticidal properties, and broader biological implications of "this compound," with a focus on its interaction with various biological systems.

Synthesis of this compound Compounds

Recent research has highlighted the synthesis of novel derivatives of pyridine, specifically 2-phenylpyridine compounds containing N-phenylbenzamide moieties. These compounds were designed using Suzuki–Miyaura cross-coupling and nucleophilic substitution techniques, yielding high purity and significant insecticidal activity against pests like Mythimna separata and Aphis craccivora.

Key Synthesis Steps:

- Suzuki–Miyaura Cross-Coupling : Utilized to create initial pyridine derivatives.

- Nucleophilic Substitution : Employed to modify the chemical structure for enhanced activity.

- Amidation Reactions : Final step in synthesizing target compounds with high yields (approximately 85%) .

Insecticidal Activity

The synthesized compounds were evaluated for their insecticidal properties through greenhouse assays. The results indicated that certain derivatives exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L, while showing varying degrees of effectiveness against other pests.

Table 1: Insecticidal Activity of Synthesized Compounds

| Compound | Target Pest | Inhibition (%) |

|---|---|---|

| 5a | Mythimna separata | 100 |

| 5b | Mythimna separata | 100 |

| 5d | Mythimna separata | 100 |

| 5g | Mythimna separata | 100 |

| CK | Control | 0 |

Note: CK refers to the control check without treatment .

Broader Biological Implications

The biological activity of "this compound" extends beyond insecticidal properties. Studies have shown that essential oils, such as those derived from Salvia officinalis, exhibit repellent and biocidal activities against aphids like Aphis fabae. The essential oil's chemical composition plays a crucial role in its effectiveness, indicating potential applications in organic agriculture and pest management strategies .

Case Studies

- Salvia officinalis Essential Oil : A study conducted on the essential oil from Salvia officinalis demonstrated significant repellent effects against Aphis fabae. The oil's active components were analyzed using gas chromatography, revealing a complex mixture that contributes to its biological activity .

- Pyridine Derivatives : Another investigation focused on the relationship between structural modifications in pyridine derivatives and their insecticidal efficacy. The study found that specific substituents, such as methoxy and trifluoromethyl groups, enhanced the insecticidal activity of these compounds .

Eigenschaften

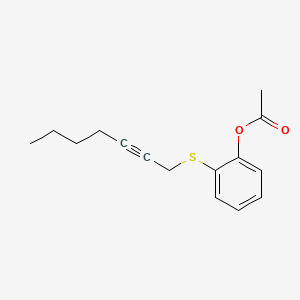

IUPAC Name |

(2-hept-2-ynylsulfanylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMBHQRROXQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175069 | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209125-28-0 | |

| Record name | APHS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.